4-Methoxyfuro[3,2-C]quinoline
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Overview
Description
4-Methoxyfuro[3,2-C]quinoline is a heterocyclic compound with the molecular formula C12H9NO2 It is known for its unique structure, which combines a furoquinoline core with a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyfuro[3,2-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with an appropriate alkyne in the presence of a catalyst such as palladium or copper. The reaction proceeds through a series of steps, including cyclization and methoxylation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyfuro[3,2-C]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
4-Methoxyfuro[3,2-C]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Methoxyfuro[3,2-C]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyfuro[2,3-b]quinoline: Another furoquinoline derivative with a different substitution pattern.
4-Anilinofuro[2,3-b]quinoline: Known for its anticancer properties.
Uniqueness
4-Methoxyfuro[3,2-C]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-methoxyfuro[3,2-c]quinoline |
InChI |
InChI=1S/C12H9NO2/c1-14-12-9-6-7-15-11(9)8-4-2-3-5-10(8)13-12/h2-7H,1H3 |
InChI Key |
NGFQLXGMALXXBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=C1C=CO3 |
Origin of Product |
United States |
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